N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene-2-carboxamide derivative featuring a 3,4-dimethylisoxazole-5-yl sulfamoylphenyl group. The chromene core (4-oxo-4H-chromene) is substituted with a methyl group at position 6, while the sulfamoyl moiety is linked to a phenyl ring bearing the 3,4-dimethylisoxazole heterocycle.
Properties
Molecular Formula |
C22H19N3O6S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O6S/c1-12-4-9-19-17(10-12)18(26)11-20(30-19)21(27)23-15-5-7-16(8-6-15)32(28,29)25-22-13(2)14(3)24-31-22/h4-11,25H,1-3H3,(H,23,27) |
InChI Key |
ZXHICIWUNWAYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate.
Chromene Synthesis: The chromene moiety is synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Coupling Reaction: The final step involves coupling the oxazole-sulfonamide intermediate with the chromene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and chromene moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carboxamide functionalities.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity : Preliminary assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of tumor cell proliferation in vitro.
2. Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.
3. Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide:
1. Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound demonstrated IC50 values in low micromolar ranges against MCF7 and MDA-MB-231 cell lines, indicating potent anticancer activity.
2. Anti-inflammatory Research :
- Objective : To assess its impact on inflammatory markers in human cell cultures.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed when treated with the compound.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins involved in signaling pathways, affecting cellular processes such as inflammation and cell proliferation.
Pathways Involved: The compound may influence pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Chromene Derivatives
Positional Isomerism in the Chromene Core
- Compound 12 (2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide): Differs in the chromene oxidation state (2-oxo vs. 4-oxo) and carboxamide position (C3 vs. C2).
- 6-Chloro-7-methyl Analog (CAS 873080-78-5) : Substitution at C6 (chloro) and C7 (methyl) increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
Sulfamoylphenyl Group Variations
- Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Replaces the chromene core with a cyano-hydrazinylidene ethanamide moiety.
- C F2 (N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)4-methylpentanamide) : Substitutes chromene with a dioxoisoindoline-pentanamide chain, introducing conformational flexibility and additional hydrogen-bond acceptors .
Heterocyclic Modifications in the Sulfamoyl Moiety
- USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) : Features a 5-methylisoxazole-3-yl group instead of 3,4-dimethylisoxazole-5-yl. The positional isomerism and reduced steric hindrance may alter sulfonamide-mediated enzyme inhibition .
- N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide: Replaces the chromene-carboxamide with an imidazole-diazenyl group.
Key Physicochemical Data
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates a 1,2-oxazole moiety and a chromene structure, both of which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 416.4 g/mol. The structure features a sulfamoyl group attached to a phenyl ring, which is further linked to a chromene derivative. The presence of the oxazole ring suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O6S |
| Molecular Weight | 416.4 g/mol |
| LogP | 2.7723 |
| Polar Surface Area | 86.644 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Anticancer Potential
The compound's structural features suggest it may exhibit significant anticancer properties. Similar compounds with oxazole scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Key Enzymes : Compounds that contain oxazole moieties often target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
- Molecular Docking Studies : Computational studies indicate that derivatives of oxazole can effectively bind to active sites of target proteins involved in cancer progression .
- Cytotoxicity : Preliminary studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity .
Antimicrobial Activity
Research has indicated that compounds with similar structural features can exhibit antimicrobial properties against a range of pathogens. The sulfamoyl group is particularly noted for its role in enhancing antibacterial activity .
Anti-inflammatory and Antioxidant Effects
The chromene derivatives are often associated with anti-inflammatory and antioxidant activities, which may contribute to their overall therapeutic potential. Studies have shown that these compounds can modulate inflammatory pathways and scavenge free radicals .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various oxazole derivatives, including those with chromene structures. The findings revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116). The most effective compounds displayed IC50 values below 10 µM, indicating potent activity .
Study 2: Molecular Mechanisms
Another investigation focused on the molecular mechanisms underlying the anticancer effects of oxazole-based compounds. This research highlighted the importance of targeting specific kinases involved in cell cycle regulation and apoptosis induction .
Study 3: Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial efficacy of related sulfamoyl-containing compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting strong antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
